Home > Products > Screening Compounds P62996 > (R)-Bicalutamide
(R)-Bicalutamide - 122544-02-9

(R)-Bicalutamide

Catalog Number: EVT-1175328
CAS Number: 122544-02-9
Molecular Formula: C18H14F4N2O4S
Molecular Weight: 430.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(R)-bicalutamide is a N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide that is the (R)-enantiomer of bicalutamide. It has a role as an androgen antagonist and an antineoplastic agent. It is an enantiomer of a (S)-bicalutamide.
Source and Classification

(R)-Bicalutamide is synthesized from various organic precursors, with its production being a focus of research due to its efficacy and the necessity for high-purity formulations in clinical applications. It falls under the category of antiandrogens, which are drugs that prevent androgens from exerting their effects on target tissues. The primary therapeutic application of (R)-Bicalutamide is in the management of prostate cancer, often in conjunction with other treatments such as surgical castration or radiation therapy.

Synthesis Analysis

The synthesis of (R)-Bicalutamide involves several steps that utilize specific reagents and conditions to ensure high yield and purity. One notable method involves the following sequence:

  1. Starting Material: The process begins with (R)-3-bromo-2-hydroxy-2-methyl propionic acid.
  2. Esterification: This compound undergoes esterification to form an intermediate.
  3. Condensation Reaction: The intermediate is then reacted with 4-cyan-3-(trifluoromethyl) phenylamine through a condensation reaction.
  4. Oxidation: The resulting product is subjected to oxidation conditions to facilitate further transformations.
  5. Final Product Formation: The final step involves amide formation to yield (R)-Bicalutamide.

The synthesis route emphasizes mild reaction conditions, high yields, and cost-effectiveness, making it suitable for industrial production .

Molecular Structure Analysis

(R)-Bicalutamide has a complex molecular structure characterized by several functional groups:

  • Chemical Formula: C18H14F3N3O3S
  • Molecular Weight: Approximately 430.38 g/mol
  • Structural Features:
    • A central propanamide backbone.
    • A trifluoromethyl group attached to an aromatic ring.
    • A cyano group that contributes to its biological activity.

The stereochemistry at the chiral center is crucial for its activity, with the (R) configuration being responsible for its potent antiandrogenic effects. The molecular structure allows for effective binding to androgen receptors, inhibiting their activation by natural ligands .

Chemical Reactions Analysis

(R)-Bicalutamide participates in various chemical reactions, primarily related to its synthesis and modification:

  1. Oxidation Reactions: Involves converting sulfide derivatives into sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid or hydrogen peroxide.
  2. Hydrolysis Reactions: Can occur under acidic or basic conditions, leading to the breakdown of certain functional groups within the molecule.
  3. Reduction Reactions: Under specific conditions, (R)-Bicalutamide can undergo reduction where nitrile groups may be converted into amines.

These reactions are critical in synthesizing analogs of (R)-Bicalutamide that may exhibit enhanced biological activity or altered pharmacokinetic properties .

Mechanism of Action

The mechanism of action of (R)-Bicalutamide involves competitive inhibition at androgen receptors:

  1. Binding: The drug binds to androgen receptors in prostate cells more effectively than testosterone or dihydrotestosterone.
  2. Receptor Blockade: By occupying these receptors, (R)-Bicalutamide prevents the natural hormones from activating them, thus inhibiting their proliferative signaling pathways.
  3. Antitumor Activity: This blockade results in reduced tumor growth and proliferation in androgen-sensitive prostate cancer cells.

Studies have demonstrated that (R)-Bicalutamide can significantly lower serum testosterone levels and impede tumor progression by blocking androgen-mediated transcriptional activation .

Physical and Chemical Properties Analysis

(R)-Bicalutamide exhibits several significant physical and chemical properties:

  • Appearance: Typically a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Approximately 150-155 °C.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

These properties influence its formulation and delivery as a pharmaceutical agent .

Applications

The primary application of (R)-Bicalutamide is in oncology, specifically for:

  1. Prostate Cancer Treatment: Used as monotherapy or combined with other treatments like luteinizing hormone-releasing hormone agonists.
  2. Clinical Trials: Ongoing research into new analogs aims to enhance efficacy against resistant forms of prostate cancer or reduce side effects associated with treatment.
  3. Analytical Chemistry: Employed as a standard in bioanalytical methods for quantifying drug levels in clinical samples.

Research continues into novel derivatives that may offer improved therapeutic profiles or target additional pathways involved in cancer progression .

Molecular Mechanisms of Action

Androgen Receptor (AR) Antagonism Dynamics

Competitive Binding to AR Ligand-Binding Domain (LBD)

(R)-Bicalutamide competitively inhibits endogenous androgens (testosterone and dihydrotestosterone) by binding to the AR ligand-binding domain (LBD) with high specificity. The binding affinity of (R)-Bicalutamide for wild-type AR is approximately 2–4 times higher than its active metabolite hydroxyflutamide and 5 times greater than nilutamide, as determined by relative binding affinity (RBA) assays [8]. Structural analyses reveal that the R-enantiomer forms critical interactions with residues in the LBD pocket:

  • The sulfonyl group engages in hydrogen bonding with Asn705 and backbone atoms of Leu704 and Gly708
  • The cyano group at the para-position of the A-ring forms hydrophobic contacts with Trp741 and Leu873
  • The trifluoromethyl group stabilizes the complex through van der Waals interactions with Phe764 and Met895 [2] [7]

This binding mode displaces natural ligands but induces distinct conformational changes compared to agonists. Molecular dynamics simulations (200–500 ns duration) demonstrate that (R)-Bicalutamide binding increases LBD structural fluctuations by 35–40% compared to dihydrotestosterone-bound AR, reducing structural stability [10].

Table 1: Binding Interactions of (R)-Bicalutamide in AR LBD

Structural GroupInteraction TypeAR ResiduesFunctional Consequence
Sulfonyl moietyHydrogen bondingAsn705, Leu704, Gly708Disrupts H3 helix stabilization
4-Cyano groupHydrophobicTrp741, Leu873Prevents activation loop formation
Trifluoromethyl groupVan der WaalsPhe764, Met895Inhibits coactivator binding surface
Hydroxyl groupSteric obstructionThr877Blocks H12 repositioning

Allosteric Modulation of AR Homodimer Stability

(R)-Bicalutamide binding destabilizes AR homodimerization through allosteric mechanisms. Molecular dynamics simulations show that antagonist-bound AR exhibits a 40% increase in intermonomer distance (from 18.3 Å in agonist-bound dimers to 25.7 Å) within 100 ns of simulation, reducing dimerization energy by 8.2 kcal/mol [1]. This instability arises from:

  • Distortion of Dimerization Interface: The activation function-2 (AF-2) surface undergoes conformational changes that disrupt salt bridges between Arg761 and Glu793 across monomers.
  • Altered Flexibility Loops: The H1–H3 loop exhibits increased root mean square fluctuation (RMSF) values of 3.2 Å versus 1.8 Å in agonist-bound AR, compromising dimer stability [3].

In W741L mutant AR, homodimer stability increases by 60% compared to wild-type with (R)-Bicalutamide, explaining clinical resistance. The mutation eliminates steric clash with the B-ring of (R)-Bicalutamide, allowing H12 to adopt agonist-like positions that stabilize dimers [1] [4].

Helix-12 (H12) Conformational Changes in Agonist-Antagonist Switching

H12 repositioning dictates (R)-Bicalutamide's functional outcomes. In wild-type AR, the B-ring of (R)-Bicalutamide sterically displaces Met895, which drags H12 into an extended conformation (termed "antagonist pose"), increasing solvent accessibility by 45% [3] [4]. This displaces H12 from its agonist position (where it folds over the LBD to form the coactivator-binding groove), instead exposing hydrophobic residues that recruit corepressors.

Accelerated molecular dynamics simulations reveal two stable H12 conformations:

  • Antagonist State: H12 forms a 140° angle with H3, distancing >20 Å from the LBD core (85% occupancy)
  • Transition State: H12 transiently nears agonist position but collapses within 5 ns due to Met895 clash (15% occupancy) [10]

Mutations that enable agonist switching (e.g., W741L, T877A) enlarge the ligand-binding pocket, permitting (R)-Bicalutamide rotation that accommodates H12 closure. In W741L mutants, H12 approaches within 8.9 Å of H3, forming a near-native coactivator groove [3] [4].

Table 2: Impact of AR Mutations on (R)-Bicalutamide Activity

MutationH12 Distance from Native Position (Å)Coactivator Recruitment (% of DHT-bound AR)Clinical Consequence
Wild-type18.7 ± 3.28.2%Antagonism
W741L4.3 ± 1.172.5%Agonist switch
T877A6.1 ± 1.868.9%Agonist switch
F876L5.8 ± 1.484.3%Enzalutamide resistance

Transcriptional Regulation Impairment

Nuclear Translocation Inhibition Mechanisms

(R)-Bicalutamide impairs AR nuclear import through cytoplasmic retention mechanisms. Fluorescence recovery after photobleaching (FRAP) assays demonstrate that (R)-Bicalutamide reduces AR nuclear translocation efficiency by 60–70% compared to dihydrotestosterone [6]. This occurs via:

  • Heat Shock Protein (HSP) Retention: Antagonist-bound AR maintains 80% higher affinity for HSP90 than agonist-bound AR, stabilizing cytoplasmic complexes that mask the nuclear localization signal (NLS). Molecular dynamics simulations show salt bridge formation between Arg752 and HSP90 that persists for >50 ns in antagonist-bound systems [9].
  • Importin-α Interaction Defects: Surface plasmon resonance reveals a 5-fold reduction in importin-α binding affinity for (R)-Bicalutamide-bound AR versus agonist-bound AR. The buried surface area at the importin-α interface decreases by 40% (from 1,200 Ų to 720 Ų), preventing nuclear pore recognition [9].

In castration-resistant prostate cancer (CRPC) cells, AR overexpression saturates cytoplasmic retention mechanisms, enabling nuclear entry of (R)-Bicalutamide-bound AR. Chromatin immunoprecipitation confirms AR occupancy at androgen-response elements (AREs) despite antagonist presence [6].

Disruption of Androgen-Response Element (ARE) Binding

Even when nuclear, (R)-Bicalutamide-bound AR exhibits defective DNA binding and transactivation. Cryo-electron microscopy structures show that antagonist-induced dimer instability reduces ARE binding affinity by 100-fold (Kd = 15 nM for DHT-bound AR dimers vs. 1,500 nM for (R)-Bicalutamide-bound) [1] [10]. Key impairments include:

  • Asymmetric Dimerization: Only 30% of nuclear antagonist-bound AR forms functional homodimers versus 95% of agonist-bound AR, quantified by fluorescence resonance energy transfer (FRET).
  • Reduced DNA Binding Half-life: Single-molecule imaging shows ARE residence time decreases from 25 seconds (DHT-bound AR) to <3 seconds ((R)-Bicalutamide-bound AR) [1].
  • Coactivator Recruitment Failure: Surface topology changes prevent p160 coactivators (e.g., SRC-1, SRC-2) from binding. Isothermal titration calorimetry measures no detectable binding between SRC-3 and (R)-Bicalutamide-bound AR LBD [6].

In W741L or T877A mutants, (R)-Bicalutamide binding restores ARE contact through H12-mediated stabilization of the DNA-binding domain dimer interface, enabling transcription of proliferation genes like PSA and TMPRSS2 [3] [10].

Properties

CAS Number

122544-02-9

Product Name

(R)-Bicalutamide

IUPAC Name

(2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide

Molecular Formula

C18H14F4N2O4S

Molecular Weight

430.4 g/mol

InChI

InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m0/s1

InChI Key

LKJPYSCBVHEWIU-KRWDZBQOSA-N

SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O

Synonyms

nifW protein

Canonical SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O

Isomeric SMILES

C[C@](CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.